molecular formula C25H24N2O2 B11326585 N-[2-(1H-indol-3-yl)-2-phenylethyl]-2-(3-methylphenoxy)acetamide

N-[2-(1H-indol-3-yl)-2-phenylethyl]-2-(3-methylphenoxy)acetamide

Cat. No.: B11326585
M. Wt: 384.5 g/mol
InChI Key: BCLVXHSHVTWTQG-UHFFFAOYSA-N
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Description

N-[2-(1H-indol-3-yl)-2-phenylethyl]-2-(3-methylphenoxy)acetamide is a synthetic organic compound that belongs to the class of amides It is characterized by the presence of an indole ring, a phenylethyl group, and a phenoxyacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1H-indol-3-yl)-2-phenylethyl]-2-(3-methylphenoxy)acetamide typically involves the coupling of tryptamine derivatives with phenoxyacetic acid derivatives. One common method is the use of N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent to facilitate the formation of the amide bond . The reaction conditions generally include:

    Reactants: Tryptamine, 3-methylphenoxyacetic acid

    Catalyst: N,N’-dicyclohexylcarbodiimide (DCC)

    Solvent: Dichloromethane (DCM)

    Temperature: Room temperature

    Reaction Time: 24 hours

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1H-indol-3-yl)-2-phenylethyl]-2-(3-methylphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The indole ring can be oxidized to form oxindole derivatives.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The phenoxy group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Oxindole derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted phenoxyacetamides.

Scientific Research Applications

N-[2-(1H-indol-3-yl)-2-phenylethyl]-2-(3-methylphenoxy)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(1H-indol-3-yl)-2-phenylethyl]-2-(3-methylphenoxy)acetamide involves its interaction with specific molecular targets and pathways. The indole ring can interact with various enzymes and receptors, modulating their activity. The phenoxyacetamide moiety can enhance the compound’s binding affinity and specificity towards its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(1H-indol-3-yl)-2-phenylethyl]-2-(3-methylphenoxy)acetamide is unique due to the presence of the 3-methylphenoxy group, which can impart distinct chemical and biological properties compared to other similar compounds .

Properties

Molecular Formula

C25H24N2O2

Molecular Weight

384.5 g/mol

IUPAC Name

N-[2-(1H-indol-3-yl)-2-phenylethyl]-2-(3-methylphenoxy)acetamide

InChI

InChI=1S/C25H24N2O2/c1-18-8-7-11-20(14-18)29-17-25(28)27-15-22(19-9-3-2-4-10-19)23-16-26-24-13-6-5-12-21(23)24/h2-14,16,22,26H,15,17H2,1H3,(H,27,28)

InChI Key

BCLVXHSHVTWTQG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)NCC(C2=CC=CC=C2)C3=CNC4=CC=CC=C43

Origin of Product

United States

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